molecular formula C4H10N2O2 B2365656 (1Z)-N'-hydroxy-3-methoxypropanimidamide CAS No. 77072-12-9

(1Z)-N'-hydroxy-3-methoxypropanimidamide

Cat. No. B2365656
CAS RN: 77072-12-9
M. Wt: 118.136
InChI Key: ORONPIWHCJVHPQ-UHFFFAOYSA-N
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Description

(1Z)-N'-Hydroxy-3-methoxypropanimidamide, also known as N-hydroxy-3-methoxypropanimidamide, is a synthetic, nitrogen-containing compound with potential applications in drug discovery and development. The compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also known to possess anti-oxidative, anti-viral, and anti-diabetic effects.

Scientific Research Applications

Metabolic Processes and Methemoglobinemia

The metabolism of certain herbicides, such as propanil, involves the formation of toxic metabolites, which can induce methemoglobinemia. The study by McMillan, Freeman, and Hinson (1990) explores how propanil is metabolized in rat liver microsomes, leading to the formation of metabolites like N-hydroxy-3,4-dichloroaniline. This process directly affects hemoglobin oxidation in rat erythrocyte suspensions, demonstrating the biological implications of this compound in metabolic processes (McMillan, Freeman, & Hinson, 1990).

Dermal Absorption and Pharmacokinetics

Okereke, Abdel-Rhaman, and Friedman (1994) studied the dermal absorption and disposition of benzophenone-3, a compound structurally related to (1Z)-N'-hydroxy-3-methoxypropanimidamide. Their research provides insight into how these compounds are absorbed through the skin, metabolized, and distributed in various tissues, contributing to our understanding of their pharmacokinetic profiles (Okereke, Abdel-Rhaman, & Friedman, 1994).

Biosynthesis and Antimicrobial Activity

Research by Wan, Liu, Xian, and Huang (2022) delves into the biosynthesis of phenazine derivatives, including 1-methoxyphenazine, a compound related to (1Z)-N'-hydroxy-3-methoxypropanimidamide. They investigate how these compounds can be synthesized and modified in Pseudomonas chlororaphis H18, demonstrating their potent antimicrobial activities. This research highlights the potential use of such compounds in the development of new antimicrobial agents (Wan, Liu, Xian, & Huang, 2022).

properties

IUPAC Name

N'-hydroxy-3-methoxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORONPIWHCJVHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-hydroxy-3-methoxypropanimidamide

CAS RN

77072-12-9
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide hydrochloride
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